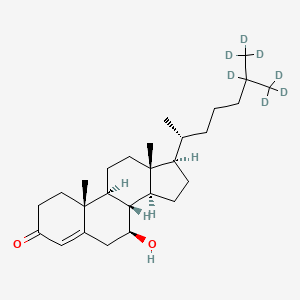
7Beta-Hydroxy-4-cholesten-3-one-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7Beta-Hydroxy-4-cholesten-3-one-d7: is a deuterium-labeled metabolite of cholesterol. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C27H37D7O2, and it has a molecular weight of 407.68 . This compound is significant in the study of cholesterol metabolism and bile acid biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves the incorporation of deuterium atoms into the parent compound, 7Beta-Hydroxy-4-cholesten-3-one. The process typically involves the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 7Beta-Hydroxy-4-cholesten-3-one-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7Beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the ketone group at the 3 position to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7Beta-keto-4-cholesten-3-one-d7.
Reduction: Formation of 7Beta-hydroxy-4-cholestan-3-ol-d7.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7Beta-Hydroxy-4-cholesten-3-one-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of cholesterol metabolites.
Biology: Employed in studies of cholesterol metabolism and bile acid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cholesterol-related compounds.
Industry: Applied in the development of diagnostic assays and analytical methods for cholesterol and bile acid analysis.
Mechanism of Action
The mechanism of action of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves its role as a metabolite in the biosynthesis of bile acids. It is an intermediate in the conversion of cholesterol to bile acids, which are essential for the digestion and absorption of dietary fats. The compound is metabolized by enzymes such as cholesterol-7alpha-hydroxylase (CYP7A1) and sterol 12alpha-hydroxylase (CYP8B1) to form primary bile acids like cholic acid and chenodeoxycholic acid .
Comparison with Similar Compounds
7Alpha-Hydroxy-4-cholesten-3-one: A closely related compound that is also an intermediate in bile acid biosynthesis.
7Beta-Hydroxycholesterol: Another metabolite of cholesterol with similar structural features.
7Alpha,12Alpha-Dihydroxycholest-4-en-3-one: A downstream metabolite in the bile acid biosynthesis pathway.
Uniqueness: 7Beta-Hydroxy-4-cholesten-3-one-d7 is unique due to its deuterium labeling, which makes it a valuable tool in research for tracing metabolic pathways and quantifying cholesterol metabolites with high precision .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI Key |
IOIZWEJGGCZDOL-QGKJYSNLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


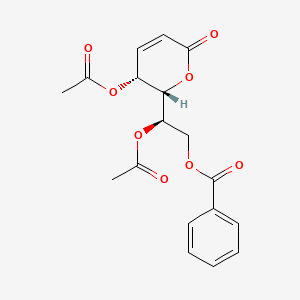


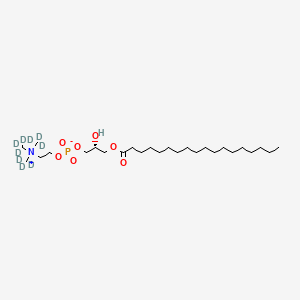
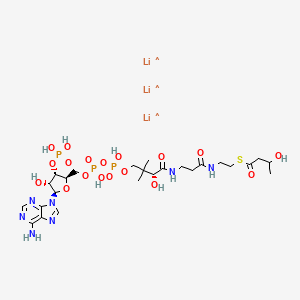



![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
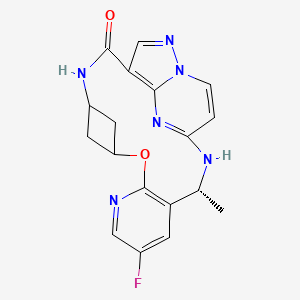


![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

